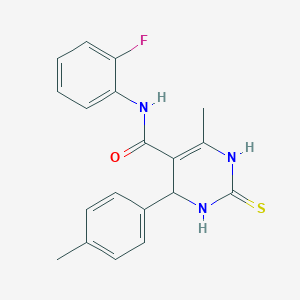

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3. Key structural features include:

- 2-Fluorophenyl group at the N1 position, contributing to electronic and steric effects.

- p-Tolyl (4-methylphenyl) group at the C4 position, enhancing lipophilicity.

- Thioxo (C=S) group at C2, which increases stability and influences hydrogen bonding.

- Methyl group at C6 and a carboxamide moiety at C5, critical for molecular interactions.

The compound is synthesized via acid-catalyzed cyclocondensation of thiourea, aldehydes, and β-ketoamides, a method common to Biginelli-type reactions .

Properties

IUPAC Name |

N-(2-fluorophenyl)-6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-11-7-9-13(10-8-11)17-16(12(2)21-19(25)23-17)18(24)22-15-6-4-3-5-14(15)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVOTMSBCQFAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with an appropriate nucleophile.

Attachment of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction, where the tetrahydropyrimidine ring is alkylated with a p-tolyl halide in the presence of a Lewis acid catalyst.

Final modifications:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through the Biginelli reaction, a well-known method for producing dihydropyrimidinones and thiones. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The specific synthesis of N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown promising yields and purity levels in various studies .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In silico studies have shown that it interacts favorably with ecto-5’-nucleotidase, a target for anti-cancer drug design . Various derivatives of pyrimidines have been tested against multiple cancer cell lines (e.g., SiHa, A549, MCF-7) with favorable results. For instance:

- Compound Efficacy : Compounds derived from similar structures have demonstrated IC50 values lower than those of established chemotherapeutics like etoposide .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains including E. coli, S. aureus, and K. pneumoniae. Various studies have reported that derivatives of this compound possess significant antimicrobial effects, making them candidates for further development in treating infections .

Case Study on Anticancer Efficacy

A study conducted by Sabita et al. explored the anticancer potential of pyrimidine derivatives similar to this compound. The results indicated that certain compounds displayed superior activity against cancer cell lines compared to standard treatments .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 13 | A549 | 0.03 ± 0.0056 |

Case Study on Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of pyrimidine derivatives against various pathogens. The results showed notable inhibition of bacterial growth at varying concentrations, indicating the potential for these compounds in developing new antibiotics .

Mechanism of Action

The mechanism by which N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity. The pathways involved could include inhibition or activation of specific biochemical processes, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Table 1: Key Substituents and Functional Group Comparisons

Key Observations :

- Halogen vs. Methoxy Substituents : Replacement of 2-fluorophenyl (target) with 2-chlorophenyl () or 2-methoxyphenyl () alters electronic properties. Fluorine’s electronegativity enhances metabolic stability compared to chlorine or methoxy groups.

- Thioxo vs.

- Carboxamide vs. Ester : The carboxamide group (target) improves solubility in polar solvents (e.g., DMSO) compared to ester derivatives (), which may enhance bioavailability .

Physical and Thermal Properties

Key Observations :

Antioxidant Activity :

- Thioxo-containing Biginelli derivatives (e.g., compound 3c in ) demonstrate radical scavenging activity (IC50 = 0.6 mg/mL). The target’s thioxo and fluorophenyl groups may similarly contribute to antioxidant effects, though furan-containing analogs () show higher activity.

Biological Activity

N-(2-fluorophenyl)-6-methyl-2-thioxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

- Molecular Formula : CHFNOS

- Molecular Weight : 355.4 g/mol

- CAS Number : 865591-69-1

The compound exhibits biological activity through various mechanisms, primarily involving inhibition of specific enzymes and pathways crucial for disease progression. Notably, it has been studied for its potential as an inhibitor of HIV integrase and other therapeutic targets.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds, including this compound, show promising antimicrobial properties. In particular:

- HIV Integrase Inhibition : Compounds in this class have demonstrated inhibitory effects on HIV integrase with an IC value as low as 0.65 µM in vitro. However, these compounds did not exhibit significant activity against HIV-1 and HIV-2 below cytotoxic concentrations in cell culture assays .

Antitubercular Activity

A related compound from the tetrahydropyrazolopyrimidine scaffold has shown potent activity against Mycobacterium tuberculosis (Mtb), achieving a reduction of 3.5 log CFU in infected mice after oral administration . This suggests that similar structures may possess antitubercular properties.

Anti-inflammatory Potential

The compound's structural analogs have been investigated for their role as p38 MAP kinase inhibitors. These inhibitors are crucial in reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα, indicating potential therapeutic applications in autoimmune diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Thioxo Group : Contributes to the compound's reactivity and interaction with enzymes.

Case Studies

- Study on HIV Integrase Inhibition : A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their inhibitory activity against HIV integrase. The most potent compound exhibited an IC value of 0.65 µM, indicating significant potential for further development .

- Antitubercular Efficacy : In vivo studies demonstrated that a related tetrahydropyrazolopyrimidine achieved substantial reductions in Mtb load in infected murine models after consistent dosing .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 355.4 g/mol |

| Antimicrobial Activity | IC = 0.65 µM (HIV Integrase) |

| Antitubercular Activity | Significant reduction in Mtb load in vivo |

| Anti-inflammatory Potential | Inhibits p38 MAP kinase |

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?

- Methodological Answer : Utilize a Biginelli-like cyclocondensation reaction with thiourea derivatives, 2-fluorophenyl isocyanate, and p-tolyl-substituted β-keto esters under acid catalysis (e.g., HCl or acetic acid). Optimize solvent polarity (ethanol or DMF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution). Confirm intermediate purity by melting point and NMR before final cyclization .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–7.8 ppm for fluorophenyl/p-tolyl) and thioxo (C=S) carbon (δ ~170 ppm).

- IR Spectroscopy : Identify thioxo group (νC=S ~1250 cm⁻¹) and carboxamide (νN-H ~3300 cm⁻¹).

- HRMS : Verify molecular ion [M+H]⁺ (calculated m/z: ~424.12).

- X-ray Crystallography : Resolve dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes) and hydrogen bonding networks (e.g., C–H⋯O interactions) .

Q. How to assess preliminary bioactivity against bacterial/fungal strains?

- Methodological Answer : Conduct MIC (Minimum Inhibitory Concentration) assays using standardized strains (e.g., S. aureus ATCC 25923). Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Compare zone-of-inhibition diameters against positive controls (e.g., ciprofloxacin). Validate results via triplicate trials and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can computational modeling predict target binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., DHFR PDB: 1RX2). Apply Lamarckian GA parameters (exhaustiveness = 20).

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA).

- SAR Analysis : Correlate substituent effects (e.g., fluorophenyl vs. p-tolyl) with docking scores. Validate with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in reported antimicrobial efficacy across studies?

- Methodological Answer :

- Purity Assessment : Quantify impurities via HPLC (C18 column, acetonitrile/water gradient).

- Polymorph Screening : Characterize crystal forms by PXRD (e.g., Bragg peaks at 2θ = 12.3°, 15.8°) and DSC (melting endotherms).

- Bioassay Standardization : Adopt CLSI guidelines for inoculum preparation (1–5 × 10⁵ CFU/mL). Re-test under controlled humidity/temperature .

Q. What strategies mitigate thioxo group instability during storage?

- Methodological Answer :

- Storage Conditions : Use amber vials under argon (-20°C). Add stabilizers (0.1% BHT).

- Degradation Monitoring : Track thioxo loss via LC-MS (degradants at m/z 406.10).

- Formulation : Encapsulate in PEG-based matrices to reduce oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.